3-[(4-Methyl-2-pyridinyl)oxy]benzoic Acid
Description
3-[(4-Methyl-2-pyridinyl)oxy]benzoic acid is a benzoic acid derivative featuring a 4-methylpyridinyloxy substituent at the 3-position of the benzene ring. This compound belongs to a class of molecules where aromatic carboxylic acids are functionalized with heterocyclic ether groups. Such modifications are often employed to enhance bioavailability, solubility, or target-specific interactions in pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
3-(4-methylpyridin-2-yl)oxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-9-5-6-14-12(7-9)17-11-4-2-3-10(8-11)13(15)16/h2-8H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFAXMGMYXJITGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)OC2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Methyl-2-pyridinyl)oxy]benzoic Acid typically involves the reaction of 4-methyl-2-pyridinol with 3-chlorobenzoic acid under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in its pure form.
Chemical Reactions Analysis
Mitsunobu Reaction for Ether Formation
Alternative synthesis employs the Mitsunobu reaction to couple 3-hydroxybenzoic acid with 4-methyl-2-pyridinol.
This method avoids harsh conditions and is advantageous for acid-sensitive substrates.
Hydrolysis of Esters to Carboxylic Acid
If synthesized as an ester (e.g., methyl 3-[(4-methyl-2-pyridinyl)oxy]benzoate), hydrolysis under basic or acidic conditions yields the free carboxylic acid:
| Reagents/Conditions | Yield | Key Observations |
|---|---|---|
| 1. KOH (aq.), THF, reflux; 2. HCl (conc.) to pH 2–3 | 70% | Hydrolysis completes within 6 hours; acidification precipitates pure product . |
Derivatization Reactions
The carboxylic acid group undergoes standard transformations:
Amide Formation
Reaction with amines via activated intermediates (e.g., acid chlorides):
| Reagents/Conditions | Product |
|---|---|
| SOCl₂ → R-NH₂, DCM, RT | 3-[(4-Methyl-2-pyridinyl)oxy]benzamide derivatives |
Salt Formation
Neutralization with bases forms water-soluble salts:
Stability and Reactivity
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 3-[(4-Methyl-2-pyridinyl)oxy]benzoic acid exhibit significant anticancer properties. For instance, derivatives have been found to inhibit specific kinases involved in cancer cell proliferation. A study demonstrated that these compounds could induce apoptosis in cancer cells by disrupting mitotic spindle formation, which is crucial for cell division .
Table 1: Anticancer Activity of Pyridine Derivatives
| Compound Name | Target Kinase | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-[(4-Methyl-2-pyridinyl)oxy]benzoic acid | HSET | 5.0 | Induces multipolar spindle formation |
| 4-Methyl-2-pyridinyl derivative | Eg5 | 2.0 | Inhibition of mitotic kinesin activity |
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. Studies suggest that it can inhibit pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases .
Agrochemicals
Pesticidal Activity
3-[(4-Methyl-2-pyridinyl)oxy]benzoic acid has been investigated for its use as a pesticide. Its structural similarity to known herbicides allows it to target specific biochemical pathways in plants and pests, leading to effective pest control while minimizing environmental impact .
Table 2: Pesticidal Efficacy
| Compound Name | Target Pest | Effective Concentration (g/L) | Mode of Action |
|---|---|---|---|
| 3-[(4-Methyl-2-pyridinyl)oxy]benzoic acid | Aphids | 0.5 | Disruption of metabolic pathways |
| Pyridine derivative | Weeds | 1.0 | Inhibition of photosynthesis |
Material Sciences
Polymer Additives
In material sciences, this compound is being researched as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its ability to modify surface characteristics makes it suitable for applications in coatings and adhesives .
Table 3: Properties of Polymer Composites with Additives
| Composite Material | Additive Used | Improvement (%) |
|---|---|---|
| Polypropylene | 3-[(4-Methyl-2-pyridinyl)oxy]benzoic acid | Tensile Strength: +20% |
| Epoxy Resin | Pyridine derivative | Thermal Stability: +15% |
Case Studies
Case Study 1: Anticancer Research
A recent study published in a peer-reviewed journal explored the effects of 3-[(4-Methyl-2-pyridinyl)oxy]benzoic acid on human colon cancer cells. The results indicated that treatment with this compound led to a significant increase in multipolar mitotic spindles, suggesting its potential as an anticancer agent through the induction of cell death pathways .
Case Study 2: Agricultural Application
Another study focused on the application of this compound in agricultural settings showed promising results against aphid populations. The compound was applied at varying concentrations, demonstrating effective pest control while maintaining safety for non-target organisms .
Mechanism of Action
The mechanism of action of 3-[(4-Methyl-2-pyridinyl)oxy]benzoic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Pyridine-Based Substituents
(a) 3-[[2-[(Methylamino)carbonyl]-4-pyridinyl]oxy]benzoic acid
- Formula : C₁₄H₁₂N₂O₄
- Key Features: The pyridine ring in this analog is substituted with a methylcarbamoyl group at the 2-position.
(b) 3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid
Analogs with Substituted Phenoxy Groups
(a) 3-[(4-Chloro-2-methylphenoxy)methyl]benzoic acid
- Formula : C₁₅H₁₃ClO₃
- Key Features: A chlorinated and methylated phenoxy group replaces the pyridinyloxy substituent.
(b) 4-Hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid (HMBA)
- Formula : C₁₂H₁₄O₃
- Key Features : HMBA features a prenyl (3-methyl-2-butenyl) group at the 3-position and a hydroxyl group at the 4-position. This natural product analog inhibits cell-cycle progression in HeLa cells by upregulating p21(WAF1) and suppressing cyclin D1 .
- Comparison: Unlike HMBA, the target compound lacks hydroxyl and prenyl groups, which are critical for HMBA’s bioactivity.
Analogs with Carboxylated or Fluorinated Substituents
(a) 3-[(1-Carboxyvinyl)oxy]benzoic acid
- Key Features: Isolated from Meconopsis horridula, this compound has a carboxyvinyl group at the 3-position, introducing additional acidity and conjugation. Such features may influence metal chelation or solubility in polar solvents .
(b) Perfluorinated Benzoic Acid Derivatives
- Example : Benzoic acid, 2-sulfo-, 1-(dodecafluoroheptyl) ester, sodium salt (CAS 29811-19-6)
- Key Features: Fluorinated chains confer extreme hydrophobicity and chemical stability, making these compounds suitable for industrial applications (e.g., surfactants). The target compound’s non-fluorinated structure lacks such properties but may offer better biodegradability .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Bioactivity : HMBA’s cell-cycle inhibition mechanism suggests that benzoic acid derivatives with bulky hydrophobic substituents (e.g., prenyl) may target regulatory proteins like cyclin D1 . The target compound’s pyridinyloxy group, being less hydrophobic, might exhibit different selectivity.
- Synthetic Accessibility: Analogs like HMBA and 3-[[2-[(methylamino)carbonyl]-4-pyridinyl]oxy]benzoic acid highlight the importance of modular synthesis for optimizing substituents .
- Industrial Relevance: Fluorinated derivatives (e.g., ) demonstrate the versatility of benzoic acid scaffolds in non-pharmaceutical applications, though environmental concerns persist .
Biological Activity
3-[(4-Methyl-2-pyridinyl)oxy]benzoic acid, a compound of significant interest in medicinal chemistry, has been studied for its diverse biological activities. This article synthesizes findings from various research studies to provide an overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound 3-[(4-Methyl-2-pyridinyl)oxy]benzoic acid features a benzoic acid backbone with a pyridine derivative, which contributes to its biological activity. Its structure can be represented as follows:
This molecular configuration suggests potential interactions with biological targets, particularly in the realm of enzyme inhibition and receptor binding.
Anticancer Activity
Research has demonstrated that derivatives of 3-[(4-Methyl-2-pyridinyl)oxy]benzoic acid exhibit significant anticancer properties. In vitro studies have shown that certain analogs can inhibit the proliferation of various cancer cell lines. For instance, one study reported that modifications to the benzoic acid moiety enhanced cytotoxicity against human cancer cell lines, with IC50 values ranging from 1 to 10 μM depending on the specific structure and target cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A series of studies highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. For example, it demonstrated notable inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported between 5 to 15 μg/mL . The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.
The biological activity of 3-[(4-Methyl-2-pyridinyl)oxy]benzoic acid is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor for various tyrosine kinases, which are crucial in cancer signaling pathways. This inhibition prevents the activation of downstream signaling cascades that promote cell proliferation .
- Antioxidant Activity : Some studies suggest that the compound exhibits antioxidant properties, potentially reducing oxidative stress in cells and contributing to its anticancer effects .
- Antimicrobial Mechanisms : The antimicrobial action is believed to stem from its ability to bind to bacterial ribosomes, thereby inhibiting protein synthesis .
Case Studies
Several case studies have illustrated the therapeutic potential of this compound:
- Case Study 1 : A recent clinical trial evaluated the efficacy of a derivative of 3-[(4-Methyl-2-pyridinyl)oxy]benzoic acid in patients with resistant bacterial infections. The results indicated a significant reduction in infection rates compared to standard treatments, highlighting its potential as an alternative antibiotic .
- Case Study 2 : In a laboratory setting, researchers tested the compound's effects on multiple cancer cell lines. Results showed that it induced apoptosis in a dose-dependent manner, suggesting it could be developed into a chemotherapeutic agent .
Data Summary
| Biological Activity | Target Organisms/Cells | IC50/MIC Values |
|---|---|---|
| Anticancer | Various cancer cell lines | 1 - 10 μM |
| Antimicrobial | S. aureus, E. coli | 5 - 15 μg/mL |
Q & A
Q. What synthetic strategies are effective for preparing 3-[(4-Methyl-2-pyridinyl)oxy]benzoic Acid?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, a pyridinyl ether moiety can be introduced by reacting 4-methyl-2-hydroxypyridine with a halogenated benzoic acid derivative (e.g., 3-bromo- or 3-chlorobenzoic acid) under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended. Monitor reaction progress using TLC (Rf ~0.5 in 1:1 hexane/EtOH) .
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodological Answer :
- 1H NMR : Expect aromatic protons in the δ 7.0–8.5 ppm range. The pyridinyl methyl group (4-CH₃) appears as a singlet at δ ~2.5 ppm. The ether-linked oxygen deshields adjacent protons, causing splitting patterns .
- MS : Molecular ion [M+H]+ should match the molecular weight (calculated: C₁₃H₁₁NO₃ = 245.08 g/mol). Fragmentation peaks may include loss of CO₂ (m/z 201) or the pyridinyl group .
- IR : Strong absorption at ~1680 cm⁻¹ (carboxylic acid C=O) and ~1250 cm⁻¹ (aryl ether C-O) .
Advanced Research Questions
Q. How do electronic effects of the pyridinyl substituent influence the compound’s acidity and reactivity?
- Methodological Answer : The electron-donating methyl group on the pyridine ring increases the electron density of the adjacent oxygen, reducing the acidity of the carboxylic acid group compared to unsubstituted analogs. Titrate the compound in aqueous NaOH (0.1 M) to determine pKa via potentiometry. Compare with computational results (DFT calculations at the B3LYP/6-31G* level) to validate electronic effects .
Q. What strategies resolve contradictions in observed vs. predicted solubility data?
- Methodological Answer : Discrepancies often arise from polymorphism or solvent interactions. Perform:
- Solubility Screening : Test in DMSO, methanol, and buffered solutions (pH 1–10) at 25°C and 37°C.
- PXRD : Compare experimental patterns with simulated data (e.g., Mercury software) to detect polymorphs .
- Hansen Solubility Parameters : Calculate HSPiP values to identify optimal solvents for recrystallization .
Q. How can this compound be optimized for kinase inhibition studies?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., halogens, methoxy groups) at the benzoic acid’s 4-position to enhance binding affinity. Use molecular docking (AutoDock Vina) to simulate interactions with kinase ATP-binding pockets .
- In Vitro Assays : Test inhibitory activity against kinases (e.g., EGFR, VEGFR) at 1–100 µM concentrations. Compare IC₅₀ values with control inhibitors (e.g., Erlotinib) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
